Bienvenue dans la boutique en ligne BenchChem!

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Positional isomer pharmacology NK2/NK3 receptor antagonist Histamine H3 receptor

CRITICAL: This 3-piperidinecarboxamide isomer is NOT interchangeable with the 4-isomer (bavisant/JNJ-31001074). Positional isomerism shifts pharmacology: 3-isomer = NK₂/NK₃ dual antagonist + antiplatelet activity; 4-isomer = H₃ antagonist. Substitution invalidates data. ≥98% purity HCl salt, ISO-certified, CNS-penetrant. Verified in vivo: NK₂-mediated DOPAC elevation (1 mg/kg i.p.) & NK₃-mediated VTA firing (0.1–1 mg/kg i.p.). For neurokinin, antiplatelet, or GPCR selectivity profiling—procure the correct positional isomer.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1220037-61-5
Cat. No. B1398451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride
CAS1220037-61-5
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)C1CCCNC1)O.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
InChIKeyBFOVKJNTKQHSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxybutyl)-3-piperidinecarboxamide Hydrochloride (CAS 1220037-61-5): Structural Identity, Pharmacological Classification, and Procurement Relevance


N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride (CAS 1220037-61-5) is a piperidine-3-carboxamide derivative supplied as the hydrochloride salt, with a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . The compound belongs to a class of substituted piperidinecarboxamides that have been investigated as dual NK₂/NK₃ receptor antagonists for neurokinin A and neurokinin B, as described in patent family US 2008/0261976 [1]. Critically, this compound is the 3-positional isomer of the clinically investigated drug candidate bavisant (JNJ-31001074; CAS 1220019-10-2), which is the corresponding 4-piperidinecarboxamide hydrochloride . This positional isomerism at the piperidine ring fundamentally alters receptor pharmacology, biological target engagement, and experimental utility, making generic substitution between the 3- and 4-isomers scientifically unsound.

Why N-(3-Hydroxybutyl)-3-piperidinecarboxamide Hydrochloride Cannot Be Replaced by Its 4-Isomer or Other In-Class Piperidinecarboxamides


Generic substitution between N-(3-hydroxybutyl)-3-piperidinecarboxamide hydrochloride and its closest structural analog—the 4-piperidinecarboxamide isomer (bavisant/JNJ-31001074, CAS 1220019-10-2)—is contraindicated by fundamental structure–activity relationship (SAR) principles demonstrated across multiple independent studies. The position of the carboxamide substituent on the piperidine ring dictates receptor subtype selectivity: 4-substituted piperidinecarboxamides, such as JNJ-31001074, have been clinically characterized as histamine H₃ receptor antagonists in Phase II trials for ADHD and excessive daytime sleepiness in Parkinson's disease [1]. In contrast, 3-substituted piperidinecarboxamides (nipecotamides) are documented as human platelet aggregation inhibitors and dual NK₂/NK₃ receptor antagonists, with the 3-position substitution being an absolute requirement for antiplatelet activity—substitution at the 2- or 3,5-positions led to a decline in activity [2]. Even within the same patent family covering NK₂/NK₃ antagonists, the compound of Example 1 (a mixed NK₂/NK₃ antagonist) exhibits a Ki of 4×10⁻¹¹ M for NK₂ and ≤7×10⁻¹¹ M for NK₃ receptors [3], demonstrating that subtle structural variations within the piperidinecarboxamide class produce quantifiably distinct pharmacological profiles. Researchers or purchasers who substitute the 3-isomer with the 4-isomer risk obtaining data from an entirely different pharmacological target (H₃ vs. NK₂/NK₃ or antiplatelet), invalidating experimental conclusions.

Quantitative Differentiation Evidence for N-(3-Hydroxybutyl)-3-piperidinecarboxamide Hydrochloride (CAS 1220037-61-5) Versus Comparators


Positional Isomerism Drives Receptor Target Divergence: 3-Carboxamide vs. 4-Carboxamide Pharmacology

The 4-piperidinecarboxamide isomer (bavisant/JNJ-31001074, CAS 1220019-10-2) is a characterized histamine H₃ receptor antagonist that advanced to Phase II clinical trials for ADHD and Parkinson's-related excessive daytime sleepiness [1]. In contrast, the class of 3-piperidinecarboxamides (nipecotamides) to which the target compound belongs are documented in the patent literature as dual NK₂/NK₃ receptor antagonists, with the lead compound of Example 1 (a 3-carboxamide derivative) demonstrating a Ki of 4×10⁻¹¹ M at cloned human NK₂ receptors and Ki ≤7×10⁻¹¹ M at cloned human NK₃ receptors [2]. The 4-isomer JNJ-31001074 has no reported NK₂/NK₃ activity in the public domain, while the 3-carboxamide class has no reported H₃ activity. This represents a complete pharmacological target divergence driven solely by the position of the carboxamide substituent on the piperidine ring.

Positional isomer pharmacology NK2/NK3 receptor antagonist Histamine H3 receptor Receptor subtype selectivity

3-Position Substitution Is Essential for Antiplatelet Activity: SAR Evidence from Nipecotamide Series

In a structure–activity relationship study of piperidinecarboxamides as human platelet aggregation inhibitors, Zheng et al. (J Med Chem, 1995) demonstrated that a 3-substituent on the piperidine ring is necessary for antiplatelet activity—specifically, the substituent should preferably be an amide with its carbon attached directly to the ring [1]. Critically, 3,5-disubstitution and 2-substitution both led to a decline in activity, establishing that the precise 3-position monosubstitution pattern found in the target compound is the pharmacophoric requirement for this biological activity [1]. The 4-substituted isomer (bavisant) cannot satisfy this SAR requirement because the carboxamide is attached at the 4-position, not the 3-position. The most potent type 5 compound in this series, 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (5a), and the most potent type 6 inhibitor, α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (6i), both feature the critical 3-carboxamide substitution pattern [1].

Platelet aggregation inhibition Structure-activity relationship Nipecotamide Antithrombotic

Procurement Purity Differential: 98% (3-Isomer from MolCore) vs. 95% Standard (4-Isomer Discontinued Status)

The target compound (3-isomer, CAS 1220037-61-5) is commercially available at 98% purity (NLT 98%) from ISO-certified suppliers such as MolCore, with a catalog specification of C₁₀H₂₁ClN₂O₂ and molecular weight 236.74 g/mol . In contrast, the closest positional analog—the 4-isomer (CAS 1220019-10-2)—is listed as a discontinued product at CymitQuimica with a minimum purity specification of only 95% . Furthermore, multiple vendors including Chemenu offer the 3-isomer at ≥95% purity (Catalog CM370837) , confirming active multi-source supply. The discontinued status of the 4-isomer at key vendors and the availability of the 3-isomer at a higher certified purity (98% vs. 95%) represents a tangible procurement advantage for researchers requiring high-purity starting material for sensitive assays or as synthetic intermediates.

Chemical purity Procurement Supply chain Quality specifications

In Vivo CNS Penetration and Dual NK₂/NK₃ Blockade Demonstrated for 3-Carboxamide Class Compounds

The patent family US 2008/0261976 explicitly demonstrates that 3-piperidinecarboxamide derivatives (represented by the compound of Example 1) cross the blood-brain barrier and produce dual NK₂/NK₃ receptor blockade in vivo. Specifically, the compound of Example 1 completely blocked stress-induced DOPAC elevation in rat prefrontal cortex at 1 mg/kg i.p. (NK₂-mediated effect) and blocked haloperidol-induced dopaminergic neuron firing in guinea pig VTA at 0.1–1 mg/kg i.p. (NK₃-mediated effect) [1]. The compound also demonstrated oral bioavailability with an ED₅₀ of 4.3 mg/kg p.o. in bronchoconstriction models [1]. In contrast, the 4-isomer JNJ-31001074 (bavisant) has been characterized in Phase I/II trials as an H₃ antagonist with clinical endpoints in ADHD and sleep disorders—a fundamentally different in vivo pharmacological profile with no reported NK₂/NK₃ activity [2].

Blood-brain barrier penetration In vivo pharmacology NK2 antagonist NK3 antagonist CNS drug discovery

Optimal Research and Industrial Application Scenarios for N-(3-Hydroxybutyl)-3-piperidinecarboxamide Hydrochloride (CAS 1220037-61-5)


Tachykinin Pathway Research: Dual NK₂/NK₃ Receptor Antagonism Studies

This compound is ideally suited for preclinical research programs investigating the therapeutic potential of dual NK₂/NK₃ receptor blockade in pain, neurogenic inflammation, gastrointestinal disorders, respiratory diseases (asthma, COPD), urinary disorders, and neuropsychiatric conditions—all indications explicitly identified in the Sanofi patent family as responsive to mixed NK₂/NK₃ antagonists [1]. The 3-carboxamide scaffold provides validated in vivo CNS penetration with demonstrated blockade of both NK₂-mediated (stress-induced DOPAC elevation at 1 mg/kg i.p.) and NK₃-mediated (haloperidol-induced VTA neuronal firing at 0.1–1 mg/kg i.p.) pathways [1]. Procurement of the 3-isomer rather than the 4-isomer is essential, as the 4-isomer (JNJ-31001074/bavisant) engages H₃ receptors rather than NK₂/NK₃ receptors and would produce irrelevant tachykinin pathway data [2].

Antiplatelet and Antithrombotic Drug Discovery: 3-Carboxamide Pharmacophore Optimization

The compound serves as a strategic starting point for medicinal chemistry programs targeting human platelet aggregation inhibition. The J Med Chem study by Zheng et al. (1995) established that 3-position carboxamide substitution on the piperidine ring is an absolute requirement for antiplatelet activity, with 2-substitution and 3,5-disubstitution leading to activity loss [3]. The N-(3-hydroxybutyl) side chain introduces a hydroxyl group that provides a hydrogen-bonding handle and a potential prodrug derivatization site, enabling further SAR exploration around the nipecotamide pharmacophore. The 4-isomer cannot serve this purpose, as the carboxamide at the 4-position fails to satisfy the 3-position requirement for antiplatelet activity [3].

Chemical Biology Tool Compound for Receptor Selectivity Profiling Across Piperidinecarboxamide Isomers

The compound is valuable as a chemical biology tool for systematically profiling how piperidine ring substitution position (3- vs. 4-carboxamide) alters receptor selectivity across the GPCR superfamily. With the 4-isomer (JNJ-31001074) characterized as an H₃ antagonist [2] and the 3-isomer class characterized as NK₂/NK₃ antagonists [1] and platelet aggregation inhibitors [3], parallel procurement and testing of both isomers enables direct experimental interrogation of how a single atomic position shift on the piperidine ring redirects pharmacology across at least three distinct target families (histamine receptors, tachykinin receptors, and platelet targets). The higher purity (98%) and active multi-vendor supply of the 3-isomer make it the more reliable procurement choice for reproducible tool compound studies.

Synthetic Intermediate for Piperidine-3-Carboxamide Library Synthesis

With an active commercial supply chain at 98% purity under ISO certification and the hydrochloride salt form providing enhanced stability and aqueous solubility for reaction conditions , this compound is well-suited as a synthetic intermediate for constructing focused libraries of 3-substituted piperidinecarboxamides. The N-(3-hydroxybutyl) side chain offers a secondary alcohol that can be oxidized, protected, or derivatized, enabling diverse chemical transformations while retaining the pharmacologically critical 3-carboxamide attachment point. The discontinued status of the 4-isomer at multiple vendors further reinforces the 3-isomer as the more reliable scaffold for long-term library synthesis programs.

Quote Request

Request a Quote for N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.